

Technical Guide: (S)-ADB-BINACA-d5 for Research Applications

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Compound of Interest

Compound Name: (S)-ADB-BINACA-d5

Cat. No.: B1163298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-ADB-BINACA-d5**, a deuterated synthetic cannabinoid intended for research and forensic applications. The document outlines its chemical properties, analytical methodologies for its quantification, and the general signaling pathways associated with its non-deuterated parent compound, ADB-BINACA.

Certificate of Analysis and Purity

(S)-ADB-BINACA-d5 is synthesized as an internal standard for the quantification of ADB-BINACA by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. While a batch-specific certificate of analysis is available from suppliers upon request with a batch number, the general specifications are summarized below.

Table 1: General Certificate of Analysis for **(S)-ADB-BINACA-d5**

Parameter	Specification	Reference
Formal Name	N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d ₅)methyl)-1H-indazole-3-carboxamide	[1][2]
Molecular Formula	C ₂₁ H ₁₉ D ₅ N ₄ O ₂	[1][2]
Formula Weight	369.5 g/mol	[1][2]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[1][2]
Appearance	A crystalline solid	[3]
Solubility	DMF: 10 mg/ml, DMSO: 5 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml	[2][3]
Storage	-20°C	[3]

Experimental Protocols for Analytical Quantification

The primary application of **(S)-ADB-BINACA-d5** is as an internal standard in the analysis of ADB-BINACA. The following are representative protocols for the analytical detection of ADB-BINACA and related synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of synthetic cannabinoids in seized materials.

Sample Preparation: An acid/base extraction is a common method for preparing samples for GC-MS analysis[4].

Instrumentation:

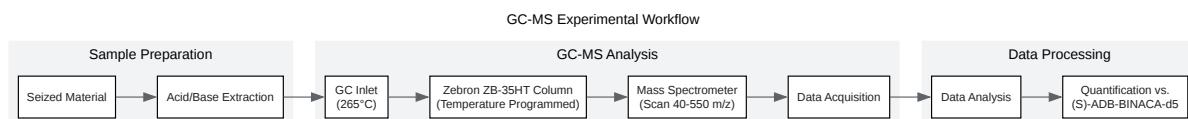
- System: Agilent 5975 Series GC/MSD System[4]
- Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm)[4]

- Carrier Gas: Helium (Flow: 1 mL/min)[4]

Operating Conditions:

- Injection Port Temperature: 265 °C[4]
- Transfer Line Temperature: 300 °C[4]
- MS Source Temperature: 230 °C[4]
- MS Quadrupole Temperature: 150 °C[4]
- Oven Program: 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min[4].
- Injection: 1 µL, splitless mode[4]
- Mass Scan Range: 40-550 m/z[4]

A representative experimental workflow for GC-MS analysis is depicted below.



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Caption: A diagram illustrating the typical workflow for the analysis of synthetic cannabinoids using Gas Chromatography-Mass Spectrometry.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly in complex matrices.

Sample Preparation: Samples are typically prepared by dilution in a suitable solvent such as methanol[5].

Instrumentation:

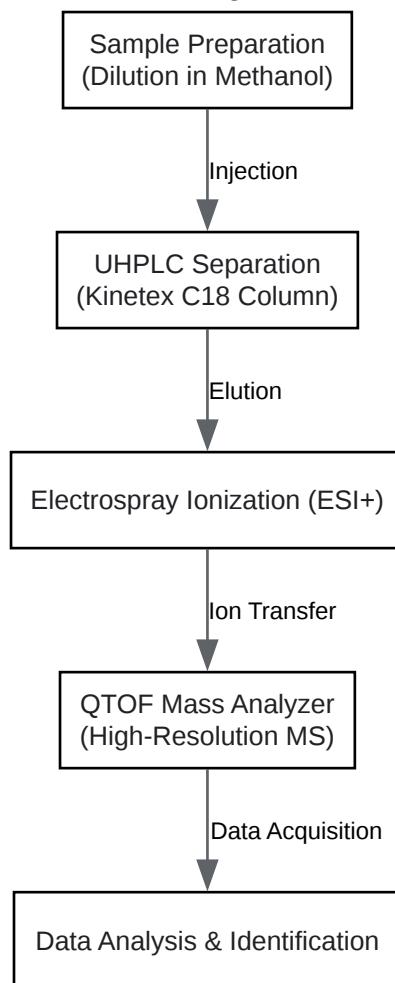
- System: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC[5]
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m)[5]
- Mobile Phase:
 - A: Ammonium formate (10 mM, pH 3.0)
 - B: Methanol with 0.1% formic acid
- Gradient: A typical gradient starts with a high aqueous phase, ramping to a high organic phase to elute the compounds of interest[5].

Operating Conditions:

- Autosampler Temperature: 15 °C[5]
- Injection Volume: 10 μ L[5]
- Ion Source: Positive ion scan mode

The logical relationship for a standard LC-QTOF-MS analysis is outlined below.

LC-QTOF-MS Logical Workflow

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Caption: A flowchart showing the logical steps involved in the analysis of compounds using LC-QTOF-MS.

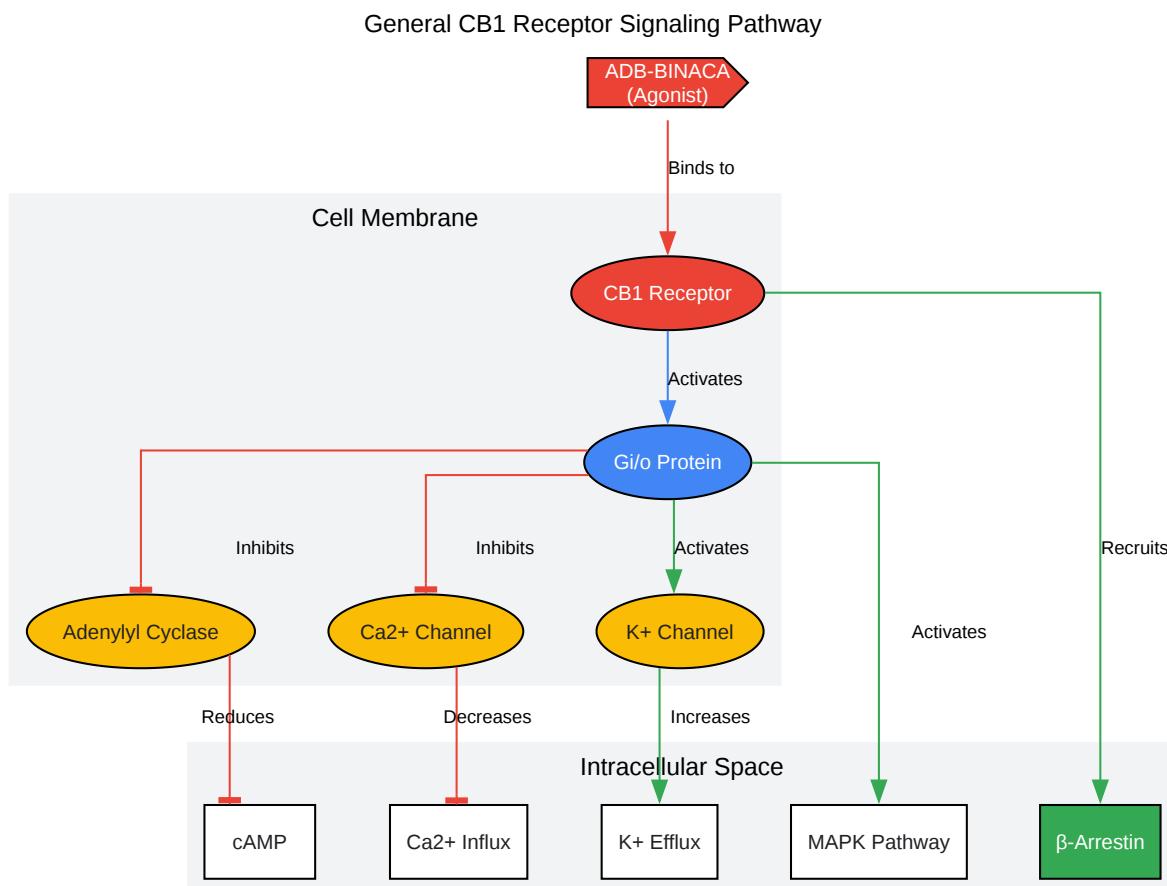
Signaling Pathways of ADB-BINACA

As a potent synthetic cannabinoid, ADB-BINACA primarily exerts its effects through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system^[6]. These receptors are G-protein coupled receptors (GPCRs)^{[6][7]} ^[8].

Upon binding of an agonist like ADB-BINACA to the CB1 receptor, the associated Gi/o protein is activated. This activation leads to a cascade of intracellular events:

- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[7][8].
- Modulation of Ion Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCC)[7][8]. These actions collectively suppress neurotransmitter release.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can lead to the regulation of gene transcription and other cellular processes[9].
- β -Arrestin Recruitment: Following receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β -arrestin. β -arrestin 2 is involved in receptor desensitization and internalization, while β -arrestin 1 can initiate its own signaling cascades[7][8][10].

The general signaling pathway for synthetic cannabinoids acting on the CB1 receptor is illustrated below.



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